Butyl(diphenyl)sulfanylidene-lambda~5~-arsane
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Overview
Description
Butyl(diphenyl)sulfanylidene-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a butyl group, two phenyl groups, and a sulfanylidene group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(diphenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of butyl lithium with diphenylarsenic chloride in the presence of a sulfide source. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The process may also involve continuous flow reactors to enhance the efficiency and safety of the production.
Chemical Reactions Analysis
Types of Reactions
Butyl(diphenyl)sulfanylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds.
Scientific Research Applications
Butyl(diphenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Butyl(diphenyl)sulfanylidene-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanylidene group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The compound may also interact with DNA and other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylarsinic acid: Similar in structure but lacks the butyl group.
Phenylarsine oxide: Contains phenyl groups but has an oxide instead of a sulfanylidene group.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Uniqueness
Butyl(diphenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the butyl group and the sulfanylidene group, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62375-08-0 |
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Molecular Formula |
C16H19AsS |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
butyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C16H19AsS/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
FZWOQXZKPMNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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